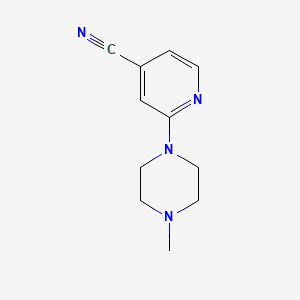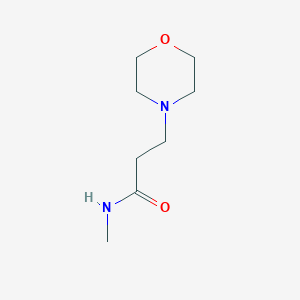
N-methyl-3-morpholin-4-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-3-morpholin-4-ylpropanamide is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications of Morpholine Derivatives
Morpholine and its derivatives have been extensively studied for their broad spectrum of pharmaceutical applications. The presence of a morpholine nucleus in a compound often indicates potential pharmacophoric activity, with research focusing on developing new synthetic methods for its derivatives. These derivatives have shown promise in various therapeutic areas, including anticancer, antifungal, and antibacterial treatments. The versatility of morpholine in drug design underscores its importance in medicinal chemistry and drug discovery processes (Al-Ghorbani et al., 2015).
Neuroprotective and Antidepressant Potential
Research has identified certain morpholine derivatives as candidates for neuroprotective and antidepressant drugs. For instance, selective antagonists of the 5-hydroxytryptamine (5-HT) receptor containing morpholine structures have been studied for their potential to treat anxiety and depressive disorders. These compounds demonstrate the ability to modulate neurotransmitter systems in the brain, suggesting their utility in managing neurological conditions (Hudzik et al., 2003).
Chemical and Pharmacological Interest
The chemical and pharmacological profiles of morpholine and its derivatives have been the subject of comprehensive reviews. These compounds are recognized for their significant biological activities, which include antiviral, anticancer, and anti-inflammatory effects. The pharmacological interest in morpholine derivatives is driven by their potential to serve as leads for the development of new therapeutic agents (Asif & Imran, 2019).
Biomedical Applications
Morpholine derivatives have found applications in the biomedical field, particularly in dentistry, regenerative medicine, and drug delivery systems. Their biocompatibility and hemocompatibility make them suitable for various medical applications. The biomimetic structure of certain morpholine derivatives, such as those containing phosphorylcholine, highlights their potential in creating biomaterials that mimic natural biological systems (Monge et al., 2011).
Properties
IUPAC Name |
N-methyl-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(11)2-3-10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDBBEIMLYUYOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)
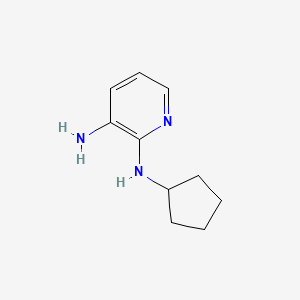
![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)
![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)
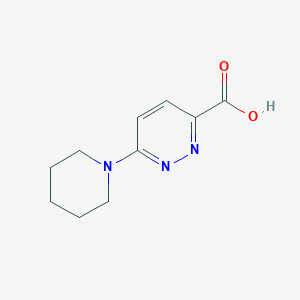
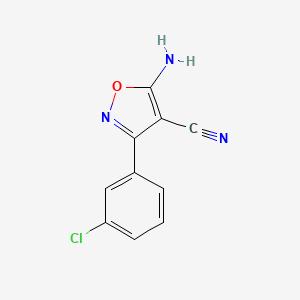
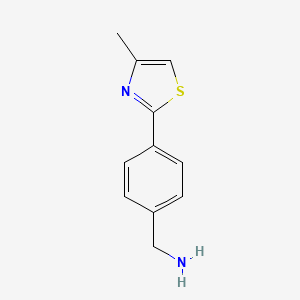
![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)
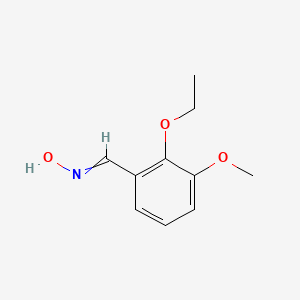
![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)
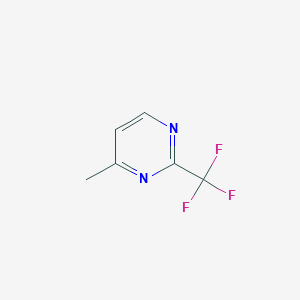
![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)
